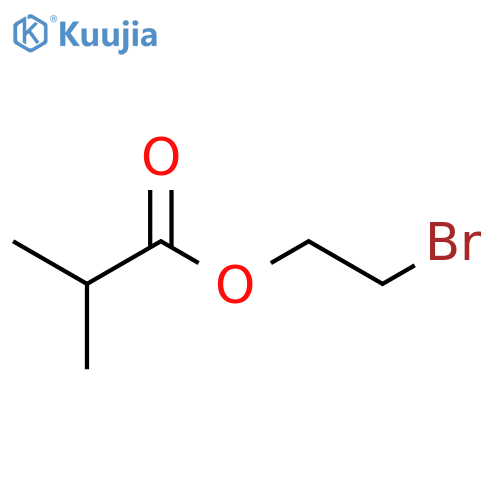

Cas no 84443-44-7 (2-bromoethyl 2-methylpropanoate)

2-bromoethyl 2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- 2-bromoethyl 2-methylpropanoate

- DTXSID00335788

- SCHEMBL2865721

- DTXCID50286877

- Propanoic acid, 2-methyl, 2-bromoethyl ester

- EN300-1478546

- 84443-44-7

- 2-bromoethyl isobutyrate

-

- インチ: InChI=1S/C6H11BrO2/c1-5(2)6(8)9-4-3-7/h5H,3-4H2,1-2H3

- InChIKey: VMLNDWJRYDOHHE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 193.99424g/mol

- どういたいしつりょう: 193.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 91.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26.3Ų

2-bromoethyl 2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478546-250mg |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 250mg |

$670.0 | 2023-09-28 | ||

| Enamine | EN300-1478546-0.1g |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1478546-10.0g |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1478546-50mg |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 50mg |

$612.0 | 2023-09-28 | ||

| Enamine | EN300-1478546-10000mg |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 10000mg |

$3131.0 | 2023-09-28 | ||

| Enamine | EN300-1478546-1.0g |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 1g |

$728.0 | 2023-06-06 | ||

| Enamine | EN300-1478546-100mg |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 100mg |

$640.0 | 2023-09-28 | ||

| Enamine | EN300-1478546-0.5g |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1478546-5.0g |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1478546-1000mg |

2-bromoethyl 2-methylpropanoate |

84443-44-7 | 1000mg |

$728.0 | 2023-09-28 |

2-bromoethyl 2-methylpropanoate 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

2-bromoethyl 2-methylpropanoateに関する追加情報

Professional Introduction to 2-bromoethyl 2-methylpropanoate (CAS No. 84443-44-7)

2-bromoethyl 2-methylpropanoate, with the chemical formula C₅H₁₁BrO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the development of various bioactive molecules. This compound, identified by the CAS number 84443-44-7, has garnered attention due to its versatile applications in medicinal chemistry and industrial processes.

The molecular structure of 2-bromoethyl 2-methylpropanoate consists of a bromoethyl group attached to a methylpropanoate ester moiety. This configuration imparts reactivity that is highly useful in synthetic chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed or transformed into other functional groups, making it a versatile building block.

In recent years, 2-bromoethyl 2-methylpropanoate has been increasingly utilized in the synthesis of pharmaceutical intermediates. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse substituents, enabling the creation of complex molecular architectures. This property is particularly valuable in drug discovery, where structural diversity is key to identifying novel therapeutic agents.

One of the most notable applications of 2-bromoethyl 2-methylpropanoate is in the preparation of bioactive compounds targeting neurological disorders. Researchers have leveraged its reactivity to develop novel ligands for GABA receptors, which are crucial in regulating neuronal excitability. The compound's ability to modify existing pharmacophores has led to the identification of potential lead compounds with improved pharmacokinetic profiles.

Furthermore, 2-bromoethyl 2-methylpropanoate has found utility in materials science, particularly in the synthesis of polymers and coatings. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring high-performance materials for demanding environments.

The synthesis of 2-bromoethyl 2-methylpropanoate typically involves the bromination of 2-methylpropyl acetate using bromine or N-bromosuccinimide (NBS). This reaction proceeds under controlled conditions to ensure high yield and purity. The use of catalytic systems, such as palladium or copper catalysts, can further optimize the reaction pathway, making it more efficient and environmentally friendly.

Recent advancements in green chemistry have also influenced the production of 2-bromoethyl 2-methylpropanoate. Researchers are exploring solvent-free conditions and biocatalytic methods to minimize waste and energy consumption. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

The handling and storage of 2-bromoethyl 2-methylpropanoate require adherence to standard laboratory protocols to ensure safety and stability. While it is not classified as a hazardous material, proper ventilation and personal protective equipment (PPE) are recommended during its use. Storage conditions should be controlled to prevent degradation, typically involving cool, dry environments away from direct sunlight.

In conclusion, 2-bromoethyl 2-methylpropanoate (CAS No. 84443-44-7) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

84443-44-7 (2-bromoethyl 2-methylpropanoate) 関連製品

- 62732-43-8(2-azatricyclo7.3.0.0,3,7dodeca-1,3(7),8-trien-8-amine)

- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)

- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)

- 2138265-80-0(2-Chloro-4-fluoropyridine-3-sulfonyl fluoride)

- 103181-65-3(Benzene, 1-[(2,2-dimethoxyethyl)thio]-2-methoxy-)

- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)

- 1500544-11-5((4-fluorobutyl)(methyl)amine)

- 1422343-95-0(4-Tert-Butyl 7-Ethyl 6-Oxo-1,4-Oxazepane-4,7-Dicarboxylate)

- 2171849-25-3(3-{(benzyloxy)carbonylamino}-1-(4-bromophenyl)cyclobutane-1-carboxylic acid)

- 2624139-70-2(2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)